1,5-Dimethylpiperidine-2,4-dione

Description

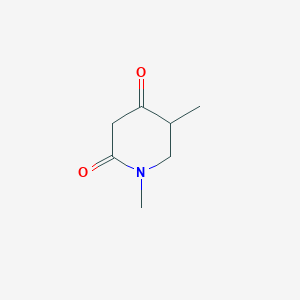

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-4-8(2)7(10)3-6(5)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVOSJVOLHNLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301843 | |

| Record name | 1,5-Dimethyl-2,4-piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115497-23-9 | |

| Record name | 1,5-Dimethyl-2,4-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115497-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-2,4-piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Dimethylpiperidine-2,4-dione CAS 115497-23-9 properties

An In-depth Technical Guide to 1,5-Dimethylpiperidine-2,4-dione (CAS 115497-23-9)

Introduction

The piperidine-2,4-dione structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics.[1][2][3] This heterocyclic system is present in a multitude of biologically active compounds, demonstrating a broad range of pharmacological activities.[3][4] This guide focuses on a specific, less-documented member of this family: 1,5-Dimethylpiperidine-2,4-dione (CAS 115497-23-9).

Publicly available experimental data for this particular regioisomer is scarce. Therefore, this document adopts a holistic scientific approach by synthesizing information from closely related, well-characterized analogs and established chemical principles. By examining the properties and synthesis of isomers like 5,5-dimethylpiperidine-2,4-dione and the broader class of piperidine-2,4-diones, we can construct a robust and scientifically grounded profile for the 1,5-dimethyl derivative. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its anticipated properties, plausible synthesis, and potential applications.

Physicochemical and Spectroscopic Profile

Table 1: Calculated and Comparative Physicochemical Properties

| Property | 1,5-Dimethylpiperidine-2,4-dione (Calculated/Predicted) | 1,3-Dimethylpiperidine-2,4-dione[5] | Notes |

| Molecular Formula | C₇H₁₁NO₂ | C₇H₁₁NO₂ | Identical for isomers. |

| Molecular Weight | 141.17 g/mol | 141.17 g/mol [5] | |

| IUPAC Name | 1,5-dimethylpiperidine-2,4-dione | 1,3-dimethylpiperidine-2,4-dione[5] | |

| XLogP3-AA (LogP) | N/A | -0.1[5] | A low LogP value is expected, suggesting good aqueous solubility. |

| Hydrogen Bond Donor Count | 0 | 0[5] | The nitrogen is methylated. |

| Hydrogen Bond Acceptor Count | 2 | 2[5] | From the two carbonyl oxygens. |

| Appearance | Predicted: White to off-white solid | N/A | Based on similar small molecule heterocycles.[1] |

Spectroscopic Characterization (Predicted)

The structural confirmation of 1,5-Dimethylpiperidine-2,4-dione would rely on standard spectroscopic techniques. The expected spectral features, based on its structure and data from analogs, are as follows:

-

¹H NMR: The spectrum would be characterized by signals corresponding to the N-methyl group (singlet), the C5-methyl group (doublet), and the methine proton at C5. The methylene protons at C3 and C6 would likely appear as complex multiplets. The integration of these signals would confirm the proton count for each environment.

-

¹³C NMR: The spectrum would show two distinct carbonyl signals (C2 and C4) in the downfield region (around 170-210 ppm).[1] Resonances for the N-methyl, C5-methyl, and the carbons of the piperidine ring would also be present at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations, typically in the range of 1650-1740 cm⁻¹.[6]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (141.0789 g/mol ).

Synthesis and Chemical Reactivity

A robust and adaptable synthesis is paramount for the exploration of any chemical scaffold. For piperidine-2,4-diones, the Dieckmann cyclization is a well-established and powerful method for ring formation.[6][7]

A plausible synthetic route to 1,5-Dimethylpiperidine-2,4-dione would involve the intramolecular condensation of a suitably substituted diester.

Caption: Plausible synthetic workflow for 1,5-Dimethylpiperidine-2,4-dione.

Experimental Protocol: Synthesis via Dieckmann Cyclization (Hypothetical)

This protocol is a generalized adaptation based on established methods for synthesizing substituted piperidine-2,4-diones.[7]

-

Step 1: Synthesis of the N-acylated Diester Precursor.

-

A suitable β-amino ester (e.g., ethyl 3-(methylamino)butanoate) is reacted with a malonic acid derivative (e.g., ethyl malonyl chloride) in an aprotic solvent like dichloromethane, in the presence of a non-nucleophilic base such as triethylamine.

-

The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature.

-

An aqueous work-up is performed to isolate the crude N-acylated diester, which can be purified by column chromatography.

-

-

Step 2: Dieckmann Cyclization.

-

The purified diester is dissolved in an anhydrous alcohol (e.g., ethanol).

-

A strong base, such as sodium ethoxide, is added to the solution. The choice of base should match the ester groups to prevent transesterification.[7]

-

The mixture is heated to reflux under anhydrous conditions to drive the intramolecular condensation. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

-

Step 3: Hydrolysis and Decarboxylation.

-

Upon completion of the cyclization, the reaction mixture is cooled.

-

Water is carefully added to hydrolyze the resulting β-keto ester intermediate.

-

The mixture is then acidified (e.g., with dilute HCl) and gently heated to promote the decarboxylation of the ester group at the C3 position, yielding the final 1,5-Dimethylpiperidine-2,4-dione.

-

The final product is extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

-

The presence of two carbonyl groups and adjacent acidic protons makes the piperidine-2,4-dione ring a versatile platform for further chemical modifications, such as alkylation or condensation reactions, enabling the generation of diverse compound libraries for biological screening.[1]

Potential Biological and Pharmacological Significance

While direct biological data for 1,5-Dimethylpiperidine-2,4-dione is not available, the broader class of piperidine derivatives is of significant importance in the pharmaceutical industry.[1][2] The rigid scaffold provides a well-defined orientation for functional groups, which can lead to high-affinity interactions with biological targets.

Derivatives of piperidine-2,4-diones have been investigated for a range of biological activities, including applications in oncology and immunomodulation.[8] For instance, the related glutarimide moiety is a critical structural feature for binding to Cereblon (CRBN), a substrate receptor for an E3 ubiquitin ligase complex.[8] This interaction is the basis for the mechanism of action of immunomodulatory drugs (IMiDs®).

A hypothetical signaling pathway that could be targeted by derivatives of this scaffold is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of 1,5-Dimethylpiperidine-2,4-dione, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a general guideline.[8][9]

-

Cell Culture: Human cancer cells (e.g., A549 lung cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[9]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of 1,5-Dimethylpiperidine-2,4-dione is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to treat the cells with a range of concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Safety and Handling

As a research chemical with limited toxicological data, 1,5-Dimethylpiperidine-2,4-dione should be handled with care. General safety precautions for piperidine derivatives should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[11]

-

Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of the waste in accordance with local regulations.[11]

Conclusion

1,5-Dimethylpiperidine-2,4-dione is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is limited, analysis of its structure and comparison with related analogs provide a strong foundation for predicting its properties and reactivity. The established synthetic routes to the piperidine-2,4-dione core, such as the Dieckmann cyclization, are readily adaptable for its preparation. The known biological activities of this scaffold, particularly in oncology and immunomodulation, highlight the potential for derivatives of 1,5-Dimethylpiperidine-2,4-dione to be developed into novel therapeutic agents. Further experimental investigation is necessary to validate these predictions and fully unlock the therapeutic potential of this versatile chemical entity.

References

-

Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Available from: [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available from: [Link]

-

PRODUCT SAFETY DATA INFORMATION. Cytiva. Available from: [Link]

-

Material Safety Data Sheet - Alpha-Methyl-Alpha-Propylsuccinimide 99+%. Cole-Parmer. Available from: [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate. Available from: [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. PubMed. Available from: [Link]

-

Dimethyl-2,4-piperidindion. PubChem. Available from: [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Available from: [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

-

Piperidine Synthesis. DTIC. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. Available from: [Link]

-

3,5-Dimethylpiperidine. TUODA INDUSTRY LIMITED. Available from: [Link]

-

Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available from: [Link]

-

PIPERIDINE. Ataman Kimya. Available from: [Link]

-

Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. Available from: [Link]

-

Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available from: [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium. Available from: [Link]

-

1,4-Dimethylpiperazine-2,5-dione. PubChem. Available from: [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available from: [Link]

-

1,4-Dimethylpiperazine-2,3-dione. PMC. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 5. Dimethyl-2,4-piperidindion | C7H11NO2 | CID 19756877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nwmedj.org [nwmedj.org]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Integration of 1,5-Dimethylpiperidine-2,4-dione

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Laboratory Integration Guide & SDS Synthesis

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds for developing highly selective kinase inhibitors. 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9) is a critical intermediate, particularly noted for its utility in synthesizing potent CSNK1A1 (Casein Kinase 1 Alpha 1) inhibitors[1].

Unlike standard Safety Data Sheets (SDS) that merely list hazards, this whitepaper is designed by application scientists to bridge the gap between regulatory safety compliance and practical synthetic application . By understanding the structural dynamics of its

Structural Dynamics & Physicochemical Profiling

The chemical behavior of 1,5-Dimethylpiperidine-2,4-dione is dictated by its piperidine ring housing a

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 1,5-Dimethylpiperidine-2,4-dione |

| CAS Number | 115497-23-9[2] |

| Molecular Formula | C₇H₁₁NO₂[2] |

| Molecular Weight | 141.17 g/mol [2] |

| InChI Key | KTVOSJVOLHNLGX-UHFFFAOYSA-N[2] |

| Physical Form | Powder[2] |

| Storage Temperature | -10°C (Freezer)[2] |

Causality Note on Storage: The compound must be stored at -10°C[2]. Prolonged exposure to ambient temperatures and atmospheric moisture can induce slow enolization and subsequent aldol-type self-condensation. Sub-zero storage maintains the kinetic stability of the diketone tautomer.

Hazard Identification & Risk Mitigation (SDS Core)

As a biologically active precursor, 1,5-Dimethylpiperidine-2,4-dione requires stringent handling protocols. It is classified under the Globally Harmonized System (GHS) as a localized irritant[2].

Table 2: GHS Classification & Hazard Statements

| GHS Pictogram | Signal Word | Hazard Statements (H-Codes) |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |

Precautionary Directives (P-Codes) & PPE

To ensure a self-validating safety system in the laboratory, the following protocols must be strictly adhered to:

-

P261 & P271 (Inhalation Mitigation): Avoid breathing dust/fumes. All transfers and reactions must be conducted within a certified chemical fume hood[2].

-

P280 (Barrier Protection): Wear nitrile gloves (minimum 0.11 mm thickness for incidental contact), safety goggles with side shields, and a standard lab coat[2].

-

P305+P351+P338 (Exposure Response): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[2].

Fig 1: Standard safety and handling workflow for 1,5-Dimethylpiperidine-2,4-dione.

Synthetic Utility: CSNK1A1 Inhibitor Development

The primary pharmaceutical application of 1,5-Dimethylpiperidine-2,4-dione is its integration into substituted pyrrolo-pyridinone derivatives. These derivatives have been proven to display an IC₅₀ of below 100 nM in CSNK1A1 kinase assays, making them highly valuable in targeted oncology therapies[1].

Mechanistic Insight

To build the pyrrolo-pyridinone core, the C3 position of 1,5-Dimethylpiperidine-2,4-dione must be functionalized. This is achieved via a base-catalyzed nucleophilic addition to an electrophile, such as isothiocyanatobenzene[1].

Why use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)?

Standard bases (like NaOH or amines) can cause unwanted hydrolysis of the piperidine ring or act as competing nucleophiles. DBU is a strong, sterically hindered, non-nucleophilic amidine base. It cleanly and quantitatively deprotonates the acidic C3 methylene protons of the

Fig 2: Synthetic pathway from 1,5-Dimethylpiperidine-2,4-dione to CSNK1A1 inhibitors.

Standard Operating Procedure (SOP): Base-Catalyzed Functionalization

The following protocol is a self-validating methodology adapted from European Patent EP 4188929 B1[1], optimized for laboratory-scale synthesis. (Note: Volumetric measurements for liquid reagents have been corrected to microliters [µL] for microscale accuracy).

Reagents Required:

-

1,5-Dimethylpiperidine-2,4-dione (Racemate): 181 mg (1.28 mmol)[1]

-

Isothiocyanatobenzene: 150 µL (~1.3 mmol)[1]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 310 µL (~2.1 mmol)[1]

-

Anhydrous Acetonitrile (ACN): 1.7 mL[1]

Step-by-Step Workflow:

-

Suspension: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, suspend 181 mg of 1,5-Dimethylpiperidine-2,4-dione in 1.7 mL of anhydrous acetonitrile under an inert argon atmosphere[1].

-

Electrophile Addition: Inject 150 µL of isothiocyanatobenzene into the suspension. Ensure the mixture is stirring constantly[1].

-

Thermal Control & Deprotonation: Submerge the reaction flask in an ice-water bath to cool the mixture to 0°C. Causality: The subsequent acid-base reaction is exothermic; cooling prevents thermal degradation of the intermediate[1].

-

Base Addition: Slowly add 310 µL of DBU dropwise over 5 minutes. The solution will likely undergo a color change as the enolate forms and immediately attacks the isothiocyanate[1].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours) to ensure complete conversion[1].

-

Quenching & Workup: Pour the crude reaction mixture into a beaker containing crushed ice and water to quench the reaction and precipitate the thioamide intermediate. Filter the resulting solid and wash with cold water[1].

References

- European Patent Office. "SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF" Patent EP 4188929 B1, published Feb 03, 2022.

Sources

A Tale of Two Isomers: A Technical Guide to 1,5-Dimethyl- and 3,3-Dimethylpiperidine-2,4-dione for Drug Development Professionals

Introduction: The Significance of the Piperidine-2,4-dione Scaffold and the Question of Isomerism

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antidepressant properties.[1] Within this important class of heterocycles, piperidine-2,4-diones represent a particularly versatile scaffold for drug design.[2][3] The presence of two carbonyl groups and a nitrogen atom provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.

This guide delves into a comparative analysis of two isomeric dimethyl-substituted piperidine-2,4-diones: 1,5-dimethylpiperidine-2,4-dione and 3,3-dimethylpiperidine-2,4-dione. While seemingly similar, the seemingly subtle difference in the placement of two methyl groups has profound implications for their synthesis, chemical reactivity, spectroscopic properties, and, ultimately, their potential as therapeutic agents. For researchers in drug development, understanding these differences is paramount for rational drug design and the generation of novel intellectual property.

I. Structural Elucidation: Beyond a Shared Molecular Formula

At first glance, both 1,5-dimethyl- and 3,3-dimethylpiperidine-2,4-dione share the same molecular formula (C₇H₁₁NO₂) and molecular weight (141.17 g/mol ). However, their structural arrangements, as depicted below, are fundamentally different.

Figure 1: 2D structures of the two isomeric piperidine-2,4-diones.

In 1,5-dimethylpiperidine-2,4-dione , one methyl group is attached to the nitrogen atom (N-1) and the other to a carbon atom (C-5) within the piperidine ring. This substitution pattern leaves a proton at the C-3 position, a feature of significant chemical consequence.

Conversely, 3,3-dimethylpiperidine-2,4-dione features a gem-dimethyl substitution at the C-3 position, flanked by the two carbonyl groups. The nitrogen atom in this isomer is a secondary amine, possessing a proton. This seemingly minor positional shift dramatically alters the molecule's chemical personality.

II. Synthetic Pathways: A Divergence in Strategy

The synthesis of these two isomers requires distinct strategic approaches, primarily centered around the versatile Dieckmann condensation.[1][3][4]

Synthesis of 3,3-Dimethylpiperidine-2,4-dione

A plausible and efficient route to the 3,3-dimethyl isomer involves the cyclization of a suitably substituted glutaric acid derivative.[5] A more elaborate and controlled synthesis can be achieved via a Dieckmann cyclization of a malonamide diester, followed by alkylation.[1]

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic workflow for 3,3-dimethylpiperidine-2,4-dione.

Experimental Protocol (Hypothetical):

-

Acylation of a β-amino ester: A suitable β-amino ester is acylated with methyl malonyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the corresponding malonamide diester.

-

Dieckmann Cyclization: The resulting diester undergoes an intramolecular Dieckmann condensation using a base such as sodium methoxide in methanol.[1] This base-mediated reaction forms the piperidine-2,4-dione ring.

-

Hydrolysis and Decarboxylation: The intermediate β-keto ester is then hydrolyzed and decarboxylated, typically by heating in aqueous acid, to afford the unsubstituted piperidine-2,4-dione.

-

3,3-Dimethylation: The crucial gem-dimethyl group is introduced by treating the piperidine-2,4-dione with an excess of methyl iodide in the presence of a base like potassium carbonate.[1] The presence of the acidic C-3 protons facilitates this double alkylation.

Synthesis of 1,5-Dimethylpiperidine-2,4-dione

The synthesis of the 1,5-isomer also leverages the Dieckmann cyclization, but the starting materials are chosen to incorporate the C-5 methyl group from the outset, with the N-methylation occurring as a final step or by using a methylated amine precursor.

Proposed Synthetic Workflow:

Figure 3: Proposed synthetic workflow for 1,5-dimethylpiperidine-2,4-dione.

Experimental Protocol (Hypothetical):

-

Synthesis of a β-amino ester: A β-keto ester bearing a methyl group at the appropriate position is subjected to reductive amination with ammonia and a reducing agent like sodium cyanoborohydride to yield the corresponding β-amino ester with the future C-5 methyl group in place.

-

Acylation: The resulting amino ester is then acylated with monomethyl malonate using a coupling agent such as EDC to form the amido-diester precursor.[1]

-

Dieckmann Cyclization: This precursor is then cyclized using a base like sodium methoxide, followed by hydrolysis and decarboxylation to yield 5-methylpiperidine-2,4-dione.[1]

-

N-Methylation: The final step involves the N-methylation of the secondary amine using a methylating agent like methyl iodide and a strong base such as sodium hydride.

III. Comparative Physicochemical and Spectroscopic Analysis

The distinct substitution patterns of the two isomers lead to predictable differences in their physicochemical properties and spectroscopic signatures.

| Property | 1,5-Dimethylpiperidine-2,4-dione | 3,3-Dimethylpiperidine-2,4-dione | Rationale |

| Polarity | Likely lower | Likely higher | The N-H bond in the 3,3-isomer allows for hydrogen bonding, increasing polarity. |

| Boiling Point | Lower | Higher | Hydrogen bonding in the 3,3-isomer leads to stronger intermolecular forces. |

| Acidity | Acidic C-3 proton | Acidic N-H proton | The C-3 proton in the 1,5-isomer is activated by two adjacent carbonyls. The N-H proton in the 3,3-isomer is typical for a secondary amide. |

| Water Solubility | Lower | Higher | The ability of the 3,3-isomer to act as a hydrogen bond donor enhances its solubility in water. |

Table 1: Predicted Physicochemical Properties

Spectroscopic Differentiation

¹H NMR Spectroscopy:

-

1,5-Dimethylpiperidine-2,4-dione:

-

A singlet at ~3.0 ppm for the N-CH₃ group.

-

A doublet for the C-5 methyl group.

-

A multiplet for the C-5 proton.

-

A distinct signal for the C-3 proton, likely a multiplet.

-

Signals for the C-6 methylene protons.

-

-

3,3-Dimethylpiperidine-2,4-dione:

-

A singlet at ~1.2 ppm for the two equivalent C-3 methyl groups.

-

A broad singlet for the N-H proton.

-

Signals for the C-5 and C-6 methylene protons, likely appearing as multiplets.

-

¹³C NMR Spectroscopy:

-

1,5-Dimethylpiperidine-2,4-dione:

-

A signal for the N-CH₃ carbon around 30-40 ppm.

-

A signal for the C-5 methyl carbon around 15-25 ppm.

-

Signals for the two carbonyl carbons (C-2 and C-4) in the range of 170-210 ppm.[6]

-

Signals for the C-3, C-5, and C-6 carbons.

-

-

3,3-Dimethylpiperidine-2,4-dione:

-

A signal for the two equivalent C-3 methyl carbons around 25-35 ppm.

-

A quaternary carbon signal for C-3.

-

Two carbonyl carbon signals.

-

Signals for the C-5 and C-6 carbons.

-

Mass Spectrometry:

Both isomers are expected to show a molecular ion peak at m/z 141. However, their fragmentation patterns under electron ionization (EI) would likely differ.

-

1,5-Dimethylpiperidine-2,4-dione: Fragmentation may be initiated by cleavage adjacent to the carbonyl groups or the nitrogen atom.

-

3,3-Dimethylpiperidine-2,4-dione: A characteristic fragmentation would be the loss of a methyl group from the gem-dimethyl position to form a stable acylium ion. Alpha-cleavage adjacent to the nitrogen is also a probable fragmentation pathway.[7]

IV. Differential Reactivity and Pharmacological Implications

The most significant chemical difference between the two isomers lies in the reactivity of the C-3 position.

Enolate Formation and Subsequent Reactions

The C-3 proton in 1,5-dimethylpiperidine-2,4-dione is acidic due to its position between two carbonyl groups. This allows for the ready formation of an enolate anion upon treatment with a base.[8] This enolate can then act as a nucleophile, enabling a wide range of C-3 functionalization reactions, such as alkylation, acylation, and aldol condensations. This provides a handle for further structural diversification.

Figure 4: Reactivity of the C-3 position in 1,5-dimethylpiperidine-2,4-dione.

In stark contrast, 3,3-dimethylpiperidine-2,4-dione lacks a proton at the C-3 position and therefore cannot form an enolate at this site. Its primary point of reactivity for derivatization is the nitrogen atom of the secondary amine. This site can be readily alkylated, acylated, or used in other standard amine chemistries.

Implications for Drug Design

This difference in reactivity has significant implications for drug development:

-

Structural Diversity: The 1,5-isomer offers greater potential for generating a diverse library of analogues through C-3 functionalization, which can be crucial for structure-activity relationship (SAR) studies.

-

Metabolic Stability: The gem-dimethyl group in the 3,3-isomer can act as a metabolic shield, preventing enzymatic oxidation at the C-3 position. This can lead to improved pharmacokinetic properties, such as a longer half-life.

-

Conformational Rigidity: The gem-dimethyl group also introduces steric bulk, which can restrict the conformational flexibility of the piperidine ring. This can lead to a more defined three-dimensional shape, potentially resulting in higher binding affinity and selectivity for a biological target.[9]

-

Hydrogen Bonding: The N-H group in the 3,3-isomer provides a hydrogen bond donor, which can be critical for target engagement. The 1,5-isomer lacks this capability but has two carbonyls that can act as hydrogen bond acceptors.

V. Conclusion: Isomeric Choice as a Strategic Decision in Drug Discovery

The comparative analysis of 1,5-dimethyl- and 3,3-dimethylpiperidine-2,4-dione underscores a fundamental principle in medicinal chemistry: isomeric substitution is not a trivial matter. The choice between these two scaffolds represents a strategic decision that will profoundly influence the synthetic route, the potential for chemical diversification, and the ultimate biological and pharmacokinetic profile of the resulting drug candidates.

The 1,5-dimethyl isomer is the scaffold of choice when exploration of C-3 substituent effects is desired to build SAR. In contrast, the 3,3-dimethyl isomer offers the potential for enhanced metabolic stability and conformational constraint, along with a key hydrogen bond donor functionality. A thorough understanding of these isomeric distinctions empowers drug development professionals to make informed decisions, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.

VI. References

-

Moody, C. J., & Roff, G. J. (2007). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.

-

BenchChem. (n.d.). Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione. Retrieved from BenchChem website.

-

BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem website.

-

DTIC. (2025, June 4). Piperidine Synthesis.

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836.

-

Foley, D. J., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 10(19), 5106–5114.

-

ChemicalBook. (n.d.). N-Methylmaleimide(930-88-1) 1H NMR spectrum. Retrieved from ChemicalBook website.

-

Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis.

-

Comins, D. L., et al. (2001). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Organic Letters, 3(5), 769–771.

-

BenchChem. (n.d.). The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. Retrieved from BenchChem website.

-

Davies, H. M., & Lee, G. H. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236–4240.

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247–1254.

-

YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.

-

Vieira, P. C., et al. (2010). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 21(9), 1752–1758.

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.

-

13C NMR. (n.d.).

-

ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ).

-

Adhikari, A. L., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1513–1522.

-

White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(8), 529–536.

-

Organic Syntheses Procedure. (n.d.).

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones.

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 741-750.

-

ChemicalBook. (n.d.). N-Methylpiperidine synthesis.

-

Mass Spectrometry: Fragmentation. (n.d.).

-

Enolate Anions and Enamines. (n.d.).

-

Sponer, G., et al. (1981). [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on budipine and related 4,4-diphenylpiperidines]. Arzneimittel-Forschung, 31(6), 947–955.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

-

Pesch, L., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(33), 18058–18063.

-

Kumar, A., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(50), 35054–35058.

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.

-

Zhang, Y., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 17(16), e202200543.

-

ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at....

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

-

ResearchGate. (n.d.). Biological activities of N- and O-heterocycles.

-

BenchChem. (n.d.). Managing side reactions in piperidine functionalization.

-

MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.

-

ResearchGate. (2011, June 30). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.

-

CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action.

-

Philadelphia University. (n.d.). Medicinal Chemistry.

-

Micheli, F., et al. (2005). Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7893–7903.

-

Guo, J., et al. (2021). Recent advances in the biosynthesis strategies of nitrogen heterocyclic natural products. Frontiers in Bioengineering and Biotechnology, 9, 723386.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Dynamics of 1,5-Dimethylpiperidine-2,4-dione: Acidity, pKa, and Nucleophilic Profiling in Chemoproteomics

Executive Summary

1,5-Dimethylpiperidine-2,4-dione is a cyclic

Structural Basis of Acidity and Keto-Enol Tautomerism

The acidity of 1,5-dimethylpiperidine-2,4-dione is primarily governed by the protons residing at the C-3 position. To understand its unique behavior, it must be compared to standard

However, in 1,5-dimethylpiperidine-2,4-dione, the C-2 carbonyl is part of a lactam. The nitrogen atom (N-1) donates electron density into the C-2 carbonyl via resonance, significantly reducing its electron-withdrawing capacity. Consequently, the C-3 protons are far less acidic. Predictive models and structural analyses place the pKa of the piperidine-2,4-dione scaffold at approximately 12.00 ± 0.70 (2)[2].

Causality of Conformation and Reactivity

Minimum energy calculations indicate that the piperidine-2,4-dione ring preferentially adopts a boat conformation (3)[3]. This structural constraint, combined with the reduced electron-withdrawing effect of the lactam, shifts the keto-enol equilibrium heavily toward the keto form. Because the resulting carbanion (enolate) is relatively unstable compared to that of dimedone, it exhibits an enhanced nucleophilicity once formed or during the transition state. When reacting with electrophilic sulfur species, PRD derivatives demonstrate a rate enhancement (

Comparative Quantitative Data

To contextualize the acidity and reactivity of 1,5-dimethylpiperidine-2,4-dione, Table 1 summarizes its physicochemical properties against other standard cyclic C-nucleophiles.

Table 1: Physicochemical and Kinetic Profiling of Cyclic C-Nucleophiles

| Scaffold / Compound | Core Structure | Approx. pKa | Keto-Enol Preference | Reactivity ( |

| Dimedone | 5.23 | Enol | ~11.8 | |

| Barbituric Acid | Pyrimidine-trione | 4.01 | Enol | ~0.2 |

| 1,5-Dimethylpiperidine-2,4-dione | ~12.00 | Keto | >1000 | |

| Pyrrolidine-2,4-dione (PYD) | 5-membered | ~9.0 - 10.0 | Keto | ~330 |

(Data synthesized from chemical proteomic profiling studies on PRD and PYD probes[3],[1])

Logical Relationship: Acidity, Conformation, and Reactivity

The interplay between the pKa, the favored tautomer, and the resulting nucleophilicity is a self-validating system in physical organic chemistry. The diagram below maps this causality.

Causality map linking the structural properties of PRD to its hyper-nucleophilicity.

Experimental Protocols

Protocol A: Determination of 1,5-Dimethylpiperidine-2,4-dione pKa via UV-Vis Spectrophotometric Titration

Because the pKa is high (~12.0) and the compound exhibits UV absorbance changes upon enolization/deprotonation, UV-Vis titration is the most reliable self-validating protocol.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 8.0 to 13.0, ensuring constant ionic strength (

M with KCl). -

Analyte Preparation: Dissolve 1,5-dimethylpiperidine-2,4-dione in a minimal volume of HPLC-grade acetonitrile, then dilute with the respective aqueous buffers to a final concentration of

.-

Causality Note: Organic solvent must be kept strictly <1% v/v. Higher organic content lowers the dielectric constant of the medium, which artificially suppresses the ionization of the active methylene, leading to an overestimation of the pKa.

-

-

Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) of the solutions at

using a dual-beam spectrophotometer. -

Isosbestic Point Verification: Identify isosbestic points across the pH gradient.

-

Causality Note: A clean isosbestic point guarantees that the absorbance change is strictly due to the Keto

Enolate transition, ruling out nucleophilic ring-opening or degradation of the lactam at high pH.

-

-

Data Regression: Plot the absorbance at the enolate

against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the thermodynamic pKa.

Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Application in Chemoproteomics (Cys-SOH Profiling)

-

Cell Lysate Preparation: Lyse cells in a deoxygenated buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and protease inhibitors.

-

Probe Incubation: Introduce an alkyne-functionalized derivative of 1,5-dimethylpiperidine-2,4-dione (PRD probe) at a concentration of

.-

Causality Note: The high pKa (~12.0) ensures the probe remains predominantly in the highly reactive neutral keto form at physiological pH (7.4), maximizing its nucleophilicity toward target electrophiles.

-

-

Alkylation: Incubate for 1 hour at

. The PRD probe will selectively attack the electrophilic sulfur of sulfenylated cysteines. -

Click Chemistry & Enrichment: React the alkyne handle with a biotin-azide via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by streptavidin enrichment and LC-MS/MS analysis.

References

- Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles Source: SciSpace URL

- Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid Source: Semantic Scholar URL

- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis Source: ResearchGate URL

- Cas 50607-30-2, 2,4-Piperadinedione Source: Lookchem URL

Sources

Sourcing and Application of 1,5-Dimethylpiperidine-2,4-dione in Preclinical Drug Development: A Technical Guide for US and European Markets

Introduction and Chemical Significance

In the landscape of preclinical drug discovery, the selection and validation of heterocyclic building blocks dictate the efficiency of downstream synthetic pipelines. 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9) has emerged as a critical scaffold, particularly in the design of highly substituted pyrrolo-pyridinone derivatives.

Structurally, this dione-containing piperidine derivative exhibits dynamic keto-enol tautomerism. The active methylene group at the C3 position is highly susceptible to deprotonation, making it an excellent nucleophile for condensation reactions. Recently, derivatives synthesized from this core have demonstrated significant efficacy as inhibitors of the Wnt/β-catenin signaling pathway, a highly sought-after target in oncology ().

As an application scientist overseeing early-stage drug discovery, I approach the sourcing and integration of this compound not merely as a procurement task, but as a self-validating system where rigorous quality control (QC) ensures synthetic reproducibility.

Global Supply Chain: Commercial Availability in the USA and Europe

Securing a reliable, high-purity supply of 1,5-Dimethylpiperidine-2,4-dione requires navigating specialized chemical vendors. Because piperidine-2,4-diones can be susceptible to oxidative degradation or moisture-induced ring opening upon prolonged storage, selecting vendors with robust analytical validation and localized distribution hubs in the US or Europe is paramount to minimizing transit degradation.

Table 1: Primary Commercial Suppliers (US & Europe)

| Supplier | Primary Distribution | Catalog ID | Purity (%) | Standard Pack Sizes |

| Enamine | Europe (Ukraine/Latvia) / US | EN300-215592 | ≥95 | 100mg, 1g, 2.5g, 5g, 10g |

| Sigma-Aldrich | Global (US/EU Hubs) | ENA455585286 | ≥95 | Custom / On Demand |

| BLD Pharm | Global (US/EU Hubs) | BD00880421 | ≥95 | 50mg, 1g |

| Bidepharm | Global | BD00880421 | ≥95 | 50mg, 1g |

Note: Lead times vary significantly. European researchers often benefit from direct sourcing via , while US-based labs may leverage for consolidated procurement.

Quality Control (QC) and Validation Protocol

Before introducing commercially sourced 1,5-Dimethylpiperidine-2,4-dione into a synthetic workflow, establishing baseline purity is non-negotiable. The following protocol is designed as a self-validating system to confirm structural integrity and rule out batch-to-batch variability.

Step-by-Step QC Methodology

-

Sample Preparation: Dissolve 5 mg of the supplied 1,5-Dimethylpiperidine-2,4-dione in 1 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

NMR Acquisition (¹H-NMR): Acquire a spectrum at 400 MHz.

-

Causality: This step is crucial for identifying residual solvents from the supplier's purification process and confirming the ratio of keto-enol tautomers present in solution.

-

-

Chromatographic Purity (HPLC): Inject 10 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

-

Causality: The acidic modifier (TFA) is deliberately chosen to suppress the ionization of the enol form, ensuring sharp, quantifiable peak shapes rather than broad, tailing peaks that obscure impurities.

-

-

Acceptance Criteria: Proceed to synthesis only if the integrated purity is ≥95%.

Synthetic Utility: Constructing Wnt/β-Catenin Inhibitors

To demonstrate the practical application of this building block, we examine its role in synthesizing pyrrolo-pyridinone derivatives. The protocol below adapts the base-catalyzed condensation methodology utilized in patent literature ().

Table 2: Stoichiometric Parameters for Condensation

| Reagent / Material | Role | Equivalents | Amount | Condition |

| 1,5-Dimethylpiperidine-2,4-dione | Limiting Reagent | 1.00 eq | 1.28 mmol (181 mg) | Suspend in MeCN |

| Isothiocyanatobenzene | Electrophile | 1.02 eq | 1.30 mmol (150 µL) | Add at RT |

| DBU | Non-nucleophilic Base | 1.64 eq | 2.10 mmol (310 µL) | Add dropwise at 0°C |

| Acetonitrile | Solvent | N/A | 1.7 mL | Anhydrous |

Experimental Workflow: Base-Catalyzed Condensation

-

Reagent Preparation: Suspend 1,5-Dimethylpiperidine-2,4-dione (Racemate, 1.28 mmol) in 1.7 mL of anhydrous acetonitrile.

-

Causality: Anhydrous conditions are strictly maintained to prevent competitive hydrolysis of the highly reactive isothiocyanate electrophile.

-

-

Electrophile Addition: Add isothiocyanatobenzene (1.30 mmol) to the suspension.

-

Thermal Control: Cool the reaction mixture to exactly 0°C using an ice bath.

-

Causality: Lowering the temperature controls the initial exothermic reaction upon base addition, minimizing the formation of kinetic side-products and degradation of the dione.

-

-

Base Catalysis: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.10 mmol) dropwise.

-

Causality: DBU is deliberately selected over weaker bases (like triethylamine) due to its superior basicity and steric hindrance. It efficiently deprotonates the acidic C3-methylene of the dione without acting as a competing nucleophile against the isothiocyanate.

-

-

Propagation: Remove the ice bath and stir the reaction at room temperature overnight to ensure thermodynamic conversion.

-

Quenching & Isolation: Pour the reaction mixture into an ice-water mixture to precipitate the crude product, followed by standard vacuum filtration.

Workflow Visualization

The following diagram maps the logical progression from raw material procurement and validation through synthetic integration and downstream biological evaluation.

Workflow from raw material QC to biological assay of 1,5-Dimethylpiperidine-2,4-dione derivatives.

Downstream Biological Validation

Once the pyrrolo-pyridinone derivative is synthesized and purified, its efficacy must be validated. Because these compounds are designed to target the Wnt signaling cascade, the standard self-validating biological assay involves measuring the phosphorylation status of β-Catenin at Serine 45 (pS45). Using a validated ELISA kit, the normalized quotient of pS45 in compound-treated cells versus untreated cells provides a direct, quantifiable metric of target engagement, closing the loop from raw chemical sourcing to functional biological data.

References

- Title: SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF (EP 4188929 B1)

The Glutarimide Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Revolution

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the history, discovery, and application of substituted piperidine-2,6-dione (glutarimide) scaffolds. From a molecule of infamous origins to a "privileged scaffold" in modern pharmacology, its story is one of scientific serendipity, tragedy, and redemption, culminating in a new paradigm of targeted therapy.

Introduction: The Rise of a Privileged Scaffold

In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework capable of binding to multiple biological targets, serving as a versatile foundation for developing a wide array of therapeutic agents.[1] The glutarimide moiety, a six-membered piperidine-2,6-dione ring system, has unequivocally earned this distinction.[1] Its journey began with the notorious sedative thalidomide, but through extensive research, the scaffold has been validated as a cornerstone for creating potent immunomodulatory, anti-cancer, and anti-inflammatory drugs.[1][2] This guide delves into the scientific saga of the glutarimide core, detailing its history, the elucidation of its unique mechanism of action, and the chemical strategies employed to harness its therapeutic power.

A Serendipitous and Sobering History: The Thalidomide Story

The history of the glutarimide scaffold is inextricably linked to thalidomide. Synthesized in West Germany in 1954 from glutamic acid, thalidomide was initially marketed as a remarkably safe sedative and an effective anti-emetic for morning sickness in pregnant women.[3][4][5] However, its widespread use led to one of the most devastating medical tragedies of the 20th century: the discovery of its severe teratogenic effects, causing catastrophic birth defects in thousands of children.[4][5][6]

The drug was promptly banned in 1961.[4] Yet, decades later, thalidomide experienced a scientific renaissance. Researchers discovered it possessed potent anti-inflammatory and immunomodulatory properties, notably the ability to inhibit tumor necrosis factor-alpha (TNF-α).[2] This led to its repurposing and eventual FDA approval in 1998 for treating complications of leprosy and, subsequently, for the treatment of multiple myeloma (MM), a cancer of plasma cells.[2][4][7] This revival sparked intense interest in the underlying glutarimide scaffold and its mechanism of action.

From Pariah to Paradigm: The Dawn of the IMiDs®

The clinical success of thalidomide in oncology, tempered by its challenging side-effect profile, catalyzed the development of structural analogs. The goal was to engineer molecules with enhanced potency and a better safety profile.[3][8] This effort, pioneered by Celgene Corporation, gave rise to the class of drugs known as Immunomodulatory Imide Drugs (IMiDs®).

-

Lenalidomide (Revlimid®): Approved in 2005, lenalidomide is a 4-amino-glutamyl analog of thalidomide.[3][9] It demonstrated greater potency in inhibiting tumor angiogenesis and modulating the immune system, with fewer of the severe neurological side effects associated with its parent compound.[2][9] It has become a foundational therapy for multiple myeloma.[9]

-

Pomalidomide (Pomalyst®): A third-generation IMiD, pomalidomide was approved in 2013 for patients with relapsed and refractory multiple myeloma.[8][10][11] It features an amino group on the phthaloyl ring, a modification that confers even greater anti-myeloma and immunomodulatory activity, proving effective even in patients resistant to lenalidomide.[7][10][11]

These second and third-generation IMiDs solidified the therapeutic importance of the glutarimide core and drove research to uncover its precise molecular target.

The Molecular Mechanism Unveiled: Cereblon and Targeted Protein Degradation

A pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct intracellular protein target of thalidomide and its analogs.[11][12][13] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][12][13]

The binding of an IMiD to CRBN does not inhibit the enzyme. Instead, it acts as a "molecular glue," inducing a conformational change on the substrate-binding surface of CRBN.[1] This allosteric modulation alters the ligase's specificity, causing it to recognize and recruit proteins it would not normally interact with, known as "neosubstrates."[1]

The primary neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[9][12][14] Once recruited to the CRL4^CRBN^ complex by the IMiD, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the proteasome.[9][14] The destruction of these transcription factors, which are essential for the survival of myeloma cells, is a key driver of the drugs' clinical efficacy.[12] This novel mechanism of action—hijacking an E3 ligase to induce the degradation of specific target proteins—has opened up a new field of drug discovery, including the development of Proteolysis Targeting Chimeras (PROTACs).[15]

Caption: IMiD-mediated protein degradation pathway.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of substituted glutarimides is a critical task for medicinal chemists. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. Traditional approaches can be broadly classified into three main categories.[16]

Strategy 1: Direct Attachment of the Glutarimide Ring

This convergent approach involves coupling a pre-formed glutarimide ring, typically functionalized with a leaving group or a nucleophile, to the rest of the molecular scaffold.

-

Causality: This method is often employed when the glutarimide building block, such as 3-aminopiperidine-2,6-dione hydrochloride or 3-bromopiperidine-2,6-dione, is commercially available and the desired linkage is a simple C-N bond.[16] It is synthetically straightforward for creating libraries of analogs where the core glutarimide remains constant.

-

Workflow:

-

Nucleophilic Substitution: 3-aminopiperidine-2,6-dione can act as a nucleophile, displacing a leaving group on an aromatic or heteroaromatic ring.

-

Electrophilic Substitution: Conversely, 3-bromopiperidine-2,6-dione can serve as an electrophile, reacting with a nucleophilic partner, often in the presence of a base like sodium hydride.[16]

-

Experimental Protocol: Synthesis of Lenalidomide Nitro Precursor via Direct Attachment [16][17]

-

Reaction Setup: To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide), add 3-aminopiperidine-2,6-dione hydrochloride (1.1 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, is purified by recrystallization or column chromatography.

Strategy 2: Late-Stage Cyclization

In this approach, the acyclic precursor containing all the necessary atoms is synthesized first, and the glutarimide ring is formed in one of the final steps.

-

Causality: This strategy is particularly advantageous for controlling stereochemistry. If the precursor contains a chiral center that will become part of the glutarimide ring, performing the cyclization late in the sequence can prevent racemization that might occur under various reaction conditions during a longer synthesis.[16] It also avoids carrying the potentially reactive glutarimide moiety through multiple synthetic steps.

-

Workflow:

-

Precursor Synthesis: An open-chain glutamic acid derivative is synthesized and elaborated with the desired substituents.

-

Cyclization/Dehydration: The final step involves an intramolecular condensation reaction, often promoted by heat or a dehydrating agent, to form the six-membered ring. The synthesis of thalidomide itself from N-phthaloyl-L-glutamic acid is a classic example.[16]

-

Caption: Comparison of primary glutarimide synthesis workflows.

Strategy 3: De Novo Synthesis and Cyclizations

More complex strategies involve building the ring from simpler, non-cyclic precursors through reactions like the Dieckmann cyclization.

-

Causality: This approach offers maximum flexibility for introducing a wide variety of substituents at multiple positions on the piperidine-2,4-dione or 2,6-dione ring. It is ideal for exploratory chemistry and the synthesis of novel, highly functionalized scaffolds that are not accessible through direct attachment.[18][19]

-

Workflow (Dieckmann Cyclization for Piperidine-2,4-diones): [18]

-

Precursor Synthesis: Prepare a diester precursor, such as a β-amino ester which is then N-acylated with an ester-containing acyl chloride.

-

Intramolecular Cyclization: Treat the diester with a strong base (e.g., sodium methoxide, sodium hydride) to induce an intramolecular Claisen condensation, forming a β-keto ester intermediate.

-

Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated, typically under acidic or thermal conditions, to yield the final substituted piperidine-2,4-dione.[19][20]

-

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Advantage | Common Application | Potential Limitation |

| Direct Attachment | Convergent and rapid for analog synthesis. | Library synthesis for SAR studies. | Limited by availability of starting materials; less flexible for novel substitutions.[16] |

| Late-Stage Cyclization | Excellent control of stereochemistry; protects reactive moiety. | Synthesis of enantiomerically pure drugs like Iberdomide.[16] | Can require more linear steps to build the acyclic precursor. |

| De Novo / Dieckmann | Highest flexibility for diverse substitution patterns. | Discovery of novel scaffolds and natural product synthesis.[18][21] | Can be lower yielding and require more optimization. |

Beyond Cancer: The Expanding Therapeutic Landscape

While the glutarimide scaffold is most famous for its role in oncology, its privileged nature allows it to interact with a wide range of biological targets. This has led to the exploration of its derivatives in numerous other therapeutic areas. Research has demonstrated that various substituted piperidine-diones exhibit significant biological activities, including:

-

Antimicrobial and Antiviral Properties: Certain derivatives have shown activity against various bacteria, fungi, and viruses, including Coxsackievirus B3 and Influenza A.[1][22][23][24]

-

Anti-inflammatory and Neurological Applications: The foundational ability to modulate cytokines like TNF-α suggests potential in treating a range of inflammatory and autoimmune diseases.[2][6]

-

Enzyme Inhibition: Functionalizing the dione nucleus can yield potent inhibitors of enzymes like mitogen-activated protein kinase 2 (MK-2).[21]

Conclusion and Future Perspectives

The journey of the substituted piperidine-2,6-dione scaffold is a powerful testament to the complexities of drug discovery. It has evolved from a symbol of pharmaceutical disaster to a paradigm-shifting therapeutic tool. The elucidation of its "molecular glue" mechanism of action has not only explained the efficacy of the IMiDs but has also launched the entire field of targeted protein degradation, one of the most exciting new modalities in drug development.

Future research will undoubtedly focus on designing a new generation of CRBN E3 ligase modulators with improved specificity and novel neosubstrate profiles. By fine-tuning the interactions between the glutarimide core, the CRBN ligase, and new protein targets, scientists aim to expand this therapeutic principle to other cancers and diseases, continuing the remarkable scientific story of this truly privileged scaffold.

References

-

Wikipedia. Lenalidomide. [Link]

-

Wikipedia. Pomalidomide. [Link]

-

Organic & Biomolecular Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. [Link]

-

RSC Publishing. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

-

PubMed. Synthesis and antiviral activities of synthetic glutarimide derivatives. [Link]

-

ResearchGate. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. [Link]

-

Organic & Biomolecular Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. [Link]

- Google Patents.

-

Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]

-

PMC. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. [Link]

-

ResearchGate. Scalable and green process for the synthesis of anticancer drug lenalidomide | Request PDF. [Link]

-

DDDT. Pomalidomide in the treatment of multiple myeloma: design, development. [Link]

-

PreScouter. What is the approval history and clinical development pathway of Pomalyst?. [Link]

-

PMC. Properties of thalidomide and its analogues: Implications for anticancer therapy. [Link]

-

PMC. Mechanism of action of lenalidomide in hematological malignancies. [Link]

-

ResearchGate. Natural piperidine and imidazolidin-2,4-dione bioactive compounds.. [Link]

-

ACS Publications. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. [Link]

-

PMC. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. [Link]

-

ResearchGate. ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.. [Link]

-

ResearchGate. Chemical structure and effects of thalidomide and its analogs. a.... [Link]

-

WIPO Patentscope. WO/2021/105334 PIPERIDINE-2, 6-DIONE DERIVATIVES WHICH BIND TO CEREBLON, AND METHODS OF USE THEREOF. [Link]

- Google Patents. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof.

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]

-

ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

-

MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

Semantic Scholar. Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

-

MDPI. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. [Link]

-

Wikipedia. Piperidine. [Link]

-

ACS Publications. Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. [Link]

-

ResearchGate. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. [Link]

-

Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. An in-depth review of thalidomide's basic moieties. [Link]

-

OUCI. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. [Link]

-

ResearchGate. (PDF) Chemical Ligand Space of Cereblon. [Link]

-

UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. wjbphs.com [wjbphs.com]

- 6. researchgate.net [researchgate.net]

- 7. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the approval history and clinical development pathway of Pomalyst? [synapse.patsnap.com]

- 9. Lenalidomide - Wikipedia [en.wikipedia.org]

- 10. Pomalidomide - Wikipedia [en.wikipedia.org]

- 11. dovepress.com [dovepress.com]

- 12. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]

- 14. Lenalidomide | 191732-72-6 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. 2,4-Piperadinedione | 50607-30-2 [chemicalbook.com]

- 21. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 24. researchgate.net [researchgate.net]

Methodological & Application

reaction protocol for 1,5-Dimethylpiperidine-2,4-dione with isothiocyanates

Application Note: C3-Selective Thioacylation of 1,5-Dimethylpiperidine-2,4-dione

Abstract & Introduction

The piperidine-2,4-dione scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in antibiotics, alkaloids, and recently, as a ligand for Cereblon (CRBN) E3 ligase modulation. The functionalization of the C3 position is critical for diversifying this scaffold.

This Application Note details the protocol for the reaction of 1,5-Dimethylpiperidine-2,4-dione with isothiocyanates (

The protocol emphasizes regiospecificity, utilizing the high acidity of the C3 methylene protons (

Reaction Mechanism & Chemical Logic

The reaction proceeds via a classic nucleophilic addition of an active methylene enolate to a heterocumulene.

-

Deprotonation: The base removes a proton from the C3 position of 1,5-dimethylpiperidine-2,4-dione (1), generating a resonance-stabilized enolate (2).

-

Nucleophilic Attack: The C3-enolate attacks the central electrophilic carbon of the isothiocyanate (

). -

Thioamide Formation: This forms a thiocarbamoyl anion intermediate (3).

-

Protonation & Tautomerization: Upon acidification, the product is isolated. It predominantly exists as the enol-thioamide tautomer (4) due to a stabilizing intramolecular hydrogen bond between the enol hydroxyl and the thioamide nitrogen (or sulfur), creating a pseudo-six-membered ring.

Key Mechanistic Insight: The C5-methyl group provides steric bulk that may influence the diastereoselectivity if the product were to exist in the keto-form. However, the dominance of the planar enol form often simplifies the stereochemical outcome at C3, though C5 remains a chiral center.

Visual: Mechanistic Pathway

Caption: Mechanistic flow from C3-deprotonation to stable thiocarbamoyl adduct formation.

Experimental Protocols

Two methods are provided: Method A (High-Throughput/Robust) using NaH for difficult substrates, and Method B (Green/Mild) using DBU for sensitive functionalities.

Reagents & Equipment

-

Substrate: 1,5-Dimethylpiperidine-2,4-dione (1.0 equiv).

-

Reagent: Isothiocyanate (Phenyl-, Alkyl-, or Benzyl-) (1.1 equiv).

-

Solvent: Anhydrous DMF (Method A) or Acetonitrile (Method B).

-

Base: Sodium Hydride (60% dispersion) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Method A: Sodium Hydride (Standard Protocol)

Best for: Non-acidic isothiocyanates and maximizing yield.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve 1,5-dimethylpiperidine-2,4-dione (1.41 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (60% in oil, 0.44 g, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

-

Addition: Add the Isothiocyanate (11 mmol) dropwise via syringe.

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH 3–4 with 1M HCl.

-

Isolation: The product typically precipitates as a yellow/orange solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with DCM (3 x 30 mL), dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Method B: DBU (Mild/Green Protocol)

Best for: Substrates sensitive to strong bases; convenient benchtop synthesis.

-

Setup: 20 mL vial with cap.

-

Mixing: Combine 1,5-dimethylpiperidine-2,4-dione (1.0 equiv) and Isothiocyanate (1.1 equiv) in Acetonitrile (ACN, 5 mL/mmol).

-

Catalysis: Add DBU (1.2 equiv) dropwise. The solution often turns deep red/orange immediately.

-

Reaction: Stir at Room Temperature for 2–3 hours.

-

Quench: Pour into dilute aqueous HCl (0.5 M). Vigorously stir to induce precipitation.

-

Isolation: Filter the solid product.

Data Presentation & Expected Results

The reaction is generally high-yielding.[1] The electronic nature of the isothiocyanate substituent (

Table 1: Substrate Scope and Expected Yields

| Entry | Isothiocyanate (R-NCS) | R-Group Type | Method | Time (h) | Yield (%) | Appearance |

| 1 | Phenyl isothiocyanate | Aryl (Neutral) | A | 4 | 88-92 | Yellow Solid |

| 2 | 4-Fluorophenyl isothiocyanate | Aryl (EWG) | B | 2 | 90-95 | Pale Yellow Solid |

| 3 | 4-Methoxyphenyl isothiocyanate | Aryl (EDG) | A | 6 | 82-85 | Orange Solid |

| 4 | Methyl isothiocyanate | Alkyl (Small) | A | 5 | 75-80 | Off-white Solid |

| 5 | Benzyl isothiocyanate | Alkyl (Benzylic) | B | 3 | 85-88 | Yellow Crystalline |

Characterization Markers:

-